1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Description
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a benzothiazole-piperazine derivative characterized by a 4,7-dimethoxy-substituted benzothiazole core linked to a piperazine ring via an ethanone group.
Key structural features:
- Benzothiazole core: Substituted with methoxy groups at positions 4 and 7, enhancing lipophilicity and metabolic stability compared to mono-methoxy analogs.
- Piperazine moiety: Facilitates solubility and serves as a pharmacophore for receptor binding.
- Ethanone group: A ketone functional group that may influence electronic properties and interactions with biological targets.
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(19)17-6-8-18(9-7-17)15-16-13-11(20-2)4-5-12(21-3)14(13)22-15/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOVCNAFFJDPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazine derivative.
Acylation: Finally, the piperazine derivative is acylated with ethanoyl chloride to yield this compound.
Chemical Reactions Analysis
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular targets, providing insights into its mechanism of action.
Material Science: Its unique structure makes it useful in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial dysfunction . It also modulates various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural analogs and their key differences:
*Calculated based on molecular formula (C₁₆H₂₀N₃O₃S). †Estimated from analog data ( reports xlogP = 3.0 for a related propanone derivative).
Key Differences and Implications
Benzothiazole Substitution: The 4,7-dimethoxy groups in the target compound increase steric bulk and electron-donating effects compared to 6-methoxy analogs (e.g., BF22546, G856-8982). This substitution may enhance metabolic stability and receptor binding specificity . Mono-methoxy derivatives (e.g., BF22546) exhibit reduced lipophilicity (logP ~3.2 vs.
Ethanone Modifications: Substituents on the ethanone group (e.g., 4-fluorophenyl in BF22546, phenyl in G856-8982) introduce π-π stacking interactions, which are critical for binding to aromatic residues in receptor pockets . The absence of substituents in the target compound simplifies synthesis but may reduce target affinity compared to analogs with extended functional groups .
Biological Activity: Ketoconazole analogs (e.g., ) demonstrate antifungal activity via cortisol synthesis inhibition, highlighting the piperazine-ethanone moiety’s versatility in diverse therapeutic areas .
Physicochemical Properties
- Hydrogen Bonding : The dimethoxy groups increase hydrogen bond acceptors (9 vs. 6–8 in analogs), improving interactions with polar residues in binding sites .
Biological Activity
The compound 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one , also referred to as a benzothiazole derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzothiazole moiety linked to a piperazine group and an ethanone functional group. The presence of methoxy groups enhances solubility and bioactivity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer cell proliferation.
- Receptor Binding : The compound has shown potential in binding to specific receptors that modulate neurotransmitter activity, which is crucial in neurodegenerative diseases.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Moderate cytotoxicity |
| A549 (Lung) | 8.0 | High cytotoxicity |
| HeLa (Cervical) | 10.0 | Significant inhibition |
These findings suggest that the compound may target specific pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. An example study highlighted its effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
This antimicrobial activity is attributed to the benzothiazole structure, known for its ability to disrupt bacterial cell membranes.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of related benzothiazole compounds on MDA-MB-231 breast cancer cells. The study found that these compounds induced apoptosis through caspase activation and inhibited cell migration by targeting the PI3K/Akt signaling pathway .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar benzothiazole derivatives in models of Alzheimer's disease. The compounds were shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
